1,3-Dimethylthymine cyclobutane dimer
Description
The 1,3-dimethylthymine cyclobutane dimer (1,3-DMT dimer) is a cyclobutane pyrimidine dimer (CPD) formed via UV-induced [2+2] photocycloaddition between adjacent thymine residues in DNA. Methylation at the 1,3-positions of thymine introduces steric and electronic modifications that influence its photochemical behavior, stability, and biological interactions . CPDs are major DNA lesions responsible for mutagenesis and carcinogenesis, with repair mechanisms including nucleotide excision repair (NER) and photoreactivation by photolyases . The 1,3-DMT dimer serves as a model compound for studying the structural and biochemical effects of methylated CPDs, which may alter DNA-protein interactions and repair efficiency compared to non-methylated analogs .
Properties
CAS No. |
7025-74-3 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(1R,2S,7S,8R)-3,5,7,8,10,12-hexamethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C14H20N4O4/c1-13-7(15(3)11(21)17(5)9(13)19)8-14(13,2)10(20)18(6)12(22)16(8)4/h7-8H,1-6H3/t7-,8+,13+,14- |
InChI Key |
KHZHANSFNHZADJ-ZPAAZFHLSA-N |
SMILES |
CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C |
Synonyms |
1,3-dimethylthymine cyclobutane dimer 1,3-dimethylthymine cyclobutane dimer, (c,a-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, (t,s-TD)-isomer 1,3-dimethylthymine cyclobutane dimer, NS-isomer 1,3-DTCBD |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Cyclobutane pyrimidine dimers vary based on substituents, stereochemistry, and base composition. Key analogs include:
Key Insight : Methylation in 1,3-DMT dimer increases hydrophobicity and may impede repair enzyme access compared to T⟨⟩T .
Photochemical Formation and Efficiency
UV-induced dimerization efficiency depends on base pairing, excimer formation, and electronic effects:
Data : Thymine-based dimers (1,3-DMT, T⟨⟩T) exhibit higher efficiency due to favorable orbital overlap and absence of excimer interference .
Physical and Chemical Properties
UV Absorption Profiles
Cyclobutane formation shifts absorption peaks due to reduced π-conjugation:
Note: The 1,3-DMT dimer’s shorter λmax (192 nm) reflects electronic perturbations from methyl groups .
Alkaline Reactivity
Under alkaline conditions, CPDs undergo hydrolysis at the C4 carbonyl:
| Compound | Reactivity Product | Rate (Relative) |
|---|---|---|
| 1,3-DMT dimer | Hemiaminal intermediate | Moderate |
| T⟨⟩T dimer | Hemiaminal intermediate | Fast |
| DMU dimer | Hemiaminal intermediate | Slower |
Insight : Methylation in 1,3-DMT may slow hydrolysis compared to T⟨⟩T due to steric shielding .
Repair Mechanisms
Photolyases and NER pathways show variable efficiency for methylated CPDs:
| Compound | Photolyase Repair Efficiency | NER Efficiency |
|---|---|---|
| 1,3-DMT dimer | Reduced | Moderate |
| T⟨⟩T dimer | High | High |
| C⟨⟩C dimer | Low | Low |
Data : Methylation in 1,3-DMT dimer likely hinders photolyase binding, delaying repair .
Mutagenic Potential
Methylated CPDs exhibit distinct mutagenesis profiles:
| Compound | Mutation Type | Frequency |
|---|---|---|
| 1,3-DMT dimer | C→T transitions | High |
| T⟨⟩T dimer | T→T mutations | Moderate |
| C⟨⟩C dimer | C→T transitions | High |
Note: 1,3-DMT’s methylation may promote replication errors by stabilizing mismatches .
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